REACTION_CXSMILES
|
N[C:2]1[CH:3]=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:5]=[C:6]([Br:8])[CH:7]=1.Cl.[N:14]([O-])=O.[Na+].[Cl-].[Mg+2].[Cl-].[S:21](=[O:23])=[O:22]>O.C(O)(=O)C.C1(C)C=CC=CC=1>[Br:8][C:6]1[CH:7]=[C:2]([S:21]([NH2:14])(=[O:23])=[O:22])[CH:3]=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:5]=1 |f:2.3,4.5.6|
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
solvent
|
Smiles
|
O
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Name
|
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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NC=1C=C(C=C(C1)Br)C(F)(F)F
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Name
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Quantity
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20 mL
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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3.88 g
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Type
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reactant
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Smiles
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N(=O)[O-].[Na+]
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Name
|
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Quantity
|
4 mL
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Type
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solvent
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Smiles
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O
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Name
|
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Quantity
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8 g
|
Type
|
reactant
|
Smiles
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[Cl-].[Mg+2].[Cl-]
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Name
|
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Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
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S(=O)=O
|
Name
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Quantity
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37.5 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
20 mL
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Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
cupric chloride
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Quantity
|
2.75 g
|
Type
|
reactant
|
Smiles
|
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Control Type
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UNSPECIFIED
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Setpoint
|
-5 °C
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Type
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CUSTOM
|
Details
|
The mixture was stirred for 16 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
to maintain the temperature below 0° C
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Type
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ADDITION
|
Details
|
the resulting mixture added
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Type
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EXTRACTION
|
Details
|
extracted into toluene
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Type
|
WASH
|
Details
|
The combined toluene extracts were washed with water, dilute sodium hydrogen carbonate
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
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DISSOLUTION
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Details
|
The residue was dissolved in tetrahydrofuran (200 ml)
|
Type
|
ADDITION
|
Details
|
880 ammonia (50 ml) was added to the solution
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Type
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STIRRING
|
Details
|
The mixture was stirred at room temperature for 4 hours
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Duration
|
4 h
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between water and ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ethyl acetate extracts were dried over anhydrous magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=C(C1)C(F)(F)F)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |